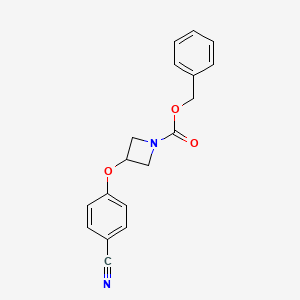

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in organic synthesis, making them valuable in medicinal chemistry and other scientific research fields .

Preparation Methods

The synthesis of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl and cyanophenoxy groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a cyanophenoxy group, leading to different reactivity and applications.

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound has a cyanomethylene group, which may result in different chemical and biological properties.

Biological Activity

Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.

- Cyanophenoxy Moiety : The presence of a cyano group can enhance the electronic properties of the molecule, potentially affecting its reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can include enzymes and receptors involved in various metabolic pathways.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes that play a role in inflammatory pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

- Substituent Variations : Modifications on the azetidine ring and the benzyl group have been shown to significantly affect potency and selectivity towards biological targets.

- Hydrophobic Interactions : The presence of hydrophobic substituents can enhance binding affinity to lipid membranes or hydrophobic binding sites on proteins.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes at micromolar concentrations. For instance, studies reported IC50 values indicating effective inhibition in cell-free systems .

- Cell Line Experiments : In cellular models, the compound has shown promise in reducing cell viability in cancer cell lines, suggesting potential anti-cancer properties. For example, treatment with this compound resulted in a dose-dependent decrease in proliferation rates in prostate cancer cell lines .

- Pharmacokinetic Properties : Early pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics, making it a candidate for further development .

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| IC50 (inhibition) | ~5 µM (against target enzyme) |

| Solubility | Soluble in DMSO and ethanol |

| LogP (octanol-water partition) | 3.5 |

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C18H16N2O3/c19-10-14-6-8-16(9-7-14)23-17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2 |

InChI Key |

SMTSUKDMVAINFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.